molecular formula C7H14FNO2 B2832782 Ethyl 2-amino-4-fluoro-2-methylbutanoate CAS No. 2248286-84-0

Ethyl 2-amino-4-fluoro-2-methylbutanoate

Cat. No.: B2832782
CAS No.: 2248286-84-0
M. Wt: 163.192
InChI Key: BHDDHSMBQXOTDS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-fluoro-2-methylbutanoate is an aliphatic ester featuring a unique substitution pattern: an amino group and a methyl group at the 2-position and a fluorine atom at the 4-position of the butanoate backbone.

Properties

IUPAC Name

ethyl 2-amino-4-fluoro-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2/c1-3-11-6(10)7(2,9)4-5-8/h3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDDHSMBQXOTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-fluoro-2-methylbutanoate typically involves the reaction of ethyl 2-bromo-4-fluoro-2-methylbutanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-fluoro-2-methylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of ethyl 2-amino-4-fluoro-2-methylbutanol.

    Substitution: Formation of compounds like ethyl 2-amino-4-iodo-2-methylbutanoate.

Scientific Research Applications

Ethyl 2-amino-4-fluoro-2-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-fluoro-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Substituents (Position) Key Functional Groups
This compound 2-amino, 2-methyl, 4-fluoro Amino, ester, fluorine
Compound 13 (Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate) 4-acetamido, 4-(4-acetylphenyl), 2,2-difluoro Acetamido, ester, difluoro, aromatic
Compound 14 (Ethyl 4-acetamido-2,2-difluoro-4-(4-formylphenyl)butanoate) 4-acetamido, 4-(4-formylphenyl), 2,2-difluoro Acetamido, ester, difluoro, aromatic
Compound 22 (Ethyl 4-([1,1'-biphenyl]-4-yl)-2,2-difluoro-4-propionamidobutanoate) 4-propionamido, 2,2-difluoro, 4-biphenyl Propionamido, ester, difluoro, biphenyl

Key Observations :

  • Fluorine Placement: The target compound has a single fluorine at the 4-position, whereas analogs (13, 14, 22) feature 2,2-difluoro groups.
  • Amino vs. Amido Groups: The target’s free amino group contrasts with the acetamido or propionamido groups in analogs. Protected amido groups (e.g., acetamido) are common in synthesis to prevent undesired side reactions .
  • Aromatic vs. Aliphatic Substituents : Analogs 13, 14, and 22 incorporate aromatic rings (acetylphenyl, formylphenyl, biphenyl), which increase molecular complexity and likely influence applications in drug design or materials science .

Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol)
This compound Not reported ~175 (estimated)
Compound 13 138–140 328
Compound 14 79–82 314
Compound 22 Not reported ~435 (estimated)

Analysis :

  • The target compound’s simpler aliphatic structure results in a significantly lower molecular weight (~175) compared to aromatic analogs (>300).
  • Higher melting points in compounds 13 and 14 (138–140°C and 79–82°C, respectively) are attributed to aromatic stacking interactions and crystalline packing facilitated by acetyl/formyl groups . The target’s melting point is likely lower due to the absence of such stabilizing interactions.

Key Differences :

  • The target compound’s synthesis may prioritize amino group compatibility with fluorination reagents, whereas analogs 13/14 focus on aromatic coupling and amidation .
  • Compound 22 employs a biphenyl coupling strategy , highlighting the role of catalytic conditions for introducing bulky aromatic groups .

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